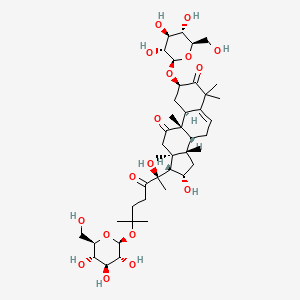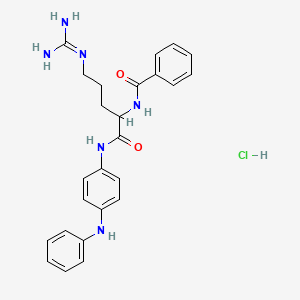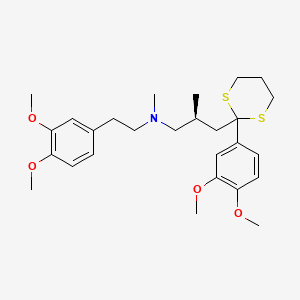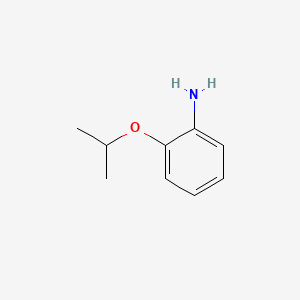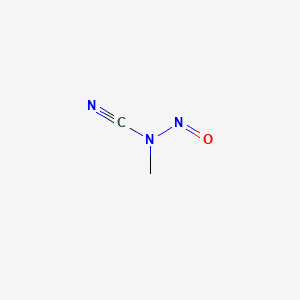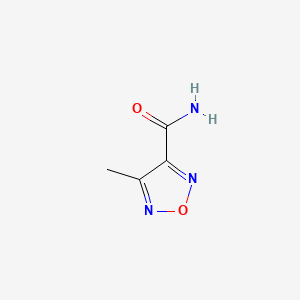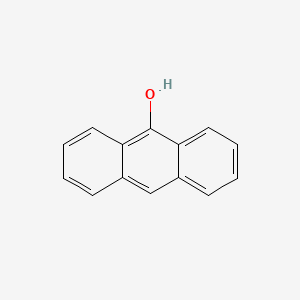
蒽-9-醇
描述
Anthranol, also known as 3-hydroxy-2-methyl-4-pyrone, is a naturally occurring organic compound that is widely used in the scientific community for a variety of applications. It is a white crystalline solid with a molecular formula of C6H6O3 and a molecular weight of 126.1 g/mol. Anthranol is a cyclic ketone and is a derivative of the monosaccharide fructose. It is also known as a “reducing sugar” due to its ability to reduce metal ions such as copper and silver. Anthranol is found in many fruits, vegetables, and grains, and is used in the food industry as a flavoring agent, preservative, and sweetener.
科学研究应用
超分子组装前体
蒽-9-醇是一种用途广泛的超分子组装前体。 这些结构在分子机器和器件的开发中至关重要,这些机器和器件在纳米技术和材料科学中具有潜在的应用 .
有机合成中间体
作为有机合成的中间体,蒽醇用于制备各种有机化合物。 其衍生物在异恶唑、异恶唑啉和异恶唑烷的合成中特别有用,这些化合物在医药和农药中很重要 .
荧光材料
由于其荧光特性,蒽-9-醇被用于荧光染料和标记物的制备。 这些材料在生物成像和诊断中至关重要,提供了一种非侵入性的方法来跟踪生物过程 .
光动力疗法剂
蒽醇衍生物可应用于光动力疗法(PDT)。 PDT 是一种使用光敏化合物(由光激活)来产生活性氧物种的治疗方法,活性氧物种可以杀死癌细胞 .
狄尔斯-阿尔德反应参与者
该化合物用于狄尔斯-阿尔德反应,这是一种在有机化学中广泛用于合成环状化合物的反应。 它在这些反应中充当亲双烯体,有助于合成复杂的的有机分子 .
电子器件材料
蒽-9-醇因其半导体特性而被探索用于电子器件。 它可用于制造有机发光二极管 (OLED) 和其他电子元件 .
化学传感器组件
该化合物具有荧光的能力,使其成为化学传感器的候选者。 这些传感器可以根据荧光的变化来检测各种物质的存在 .
肟化学研究工具
蒽-9-醇是肟化学中的主要材料。 它用于探索从不同的官能团制备肟,这对开发新的合成方法有影响 .
作用机制
Target of Action
Anthracen-9-ol, also known as Anthranol, is a derivative of anthracene Anthracene derivatives have been shown to interact with dna molecules and enzymes such as catalase .
Mode of Action
Anthracen-9-ol interacts with its targets through various mechanisms. For instance, it has been shown to bind to the DNA molecule by groove binding mode . In the case of catalase, anthracen-9-ol interacts with His74 by “arene-arene” force, and the dominant binding site between anthracen-9-ol and catalase is close to the active site of catalase .
Biochemical Pathways
Anthracene, a related compound, has been shown to be biodegraded by various bacterial species through different metabolic pathways .
Pharmacokinetics
It is known that anthracen-9-ol is a colorless solid that is soluble in ordinary organic solvents , which could influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Anthracen-9-ol. For instance, anthracene, a related compound, is known to be a persistent organic pollutant that is widely present in environmental media . Its molecular structures usually consist of two or more benzene rings, and they generally have long-term residual properties, as well as carcinogenic, teratogenic, and mutagenic properties . These properties could potentially influence the action and stability of Anthracen-9-ol in the environment.
未来方向
Research endeavors towards new anthraquinone-based compounds, including Anthranol, are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
生化分析
Biochemical Properties
Anthranol plays a significant role in biochemical reactions, particularly in the treatment of psoriasis. It interacts with various enzymes, proteins, and other biomolecules. Anthranol inhibits the proliferation of keratinocytes (epidermal skin cells) by reducing DNA synthesis and mitotic activity in the hyperplastic epidermis . It also interacts with T-cells, preventing their action and promoting cell differentiation . Additionally, anthranol’s strong reducing properties contribute to its anti-proliferative effects .
Cellular Effects
Anthranol exerts several effects on various types of cells and cellular processes. It controls skin growth by normalizing the rate of cell proliferation and keratinization . Anthranol’s impact on cell signaling pathways includes the inhibition of epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial for cell proliferation . Furthermore, anthranol influences gene expression by reducing the synthesis of DNA in hyperplastic epidermis . Its anti-inflammatory properties help in managing psoriasis by reducing inflammation and irritation .
Molecular Mechanism
The molecular mechanism of anthranol involves several key interactions at the molecular level. Anthranol inhibits the proliferation of keratinocytes by interfering with mitochondrial function and generating free radicals . These free radicals contribute to its anti-psoriatic effect by promoting cell differentiation and preventing the action of T-cells . Additionally, anthranol’s strong reducing properties play a role in its anti-proliferative effects by inhibiting DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anthranol change over time. Anthranol is known for its stability and effectiveness even when applied for short durations . The ‘short contact’ method, where anthranol is applied for 10 to 30 minutes, allows for stronger concentrations to be used with minimal burning and staining . Over time, anthranol’s effects on cellular function include the normalization of cell proliferation and keratinization . Long-term studies have shown that anthranol can effectively manage psoriasis without systemic side effects .
Dosage Effects in Animal Models
The effects of anthranol vary with different dosages in animal models. Higher doses of anthranol have been shown to be more effective in controlling psoriasis by reducing DNA synthesis and mitotic activity . At high doses, anthranol can cause local irritation and discoloration of the skin . It is important to carefully monitor the dosage to avoid adverse effects while maximizing its therapeutic benefits .
Metabolic Pathways
Anthranol is involved in several metabolic pathways. It is metabolized in the skin, where it undergoes oxidation to release free radicals . These free radicals play a crucial role in its anti-proliferative and anti-inflammatory effects . Additionally, anthranol’s interaction with enzymes such as EGFR and its impact on DNA synthesis highlight its involvement in key metabolic pathways related to cell proliferation and differentiation .
Transport and Distribution
Anthranol is transported and distributed within cells and tissues through various mechanisms. Its dual solubility allows it to be absorbed well through the epidermis . Once in the systemic circulation, anthranol is distributed unevenly due to differences in blood perfusion, tissue binding, and cell membrane permeability . Anthranol’s ability to penetrate the skin and reach the target cells is enhanced by the addition of salicylic acid, which increases its stability and efficacy .
Subcellular Localization
The subcellular localization of anthranol plays a crucial role in its activity and function. Anthranol accumulates in the mitochondria, where it interferes with the supply of energy to the cell by generating free radicals . This mitochondrial dysfunction impedes DNA replication and slows excessive cell division in psoriatic plaques . Additionally, anthranol’s interaction with T-cells and its impact on cell differentiation highlight its subcellular localization and its role in managing psoriasis .
属性
IUPAC Name |
anthracen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKRYONWZHRJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200952 | |
| Record name | Anthranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-86-2 | |
| Record name | Anthranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTHRANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15PF96Z0OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of anthranol?
A1: Anthranol has a molecular formula of C14H10O and a molecular weight of 194.23 g/mol.
Q2: Does anthranol exist in equilibrium with another tautomeric form?
A2: Yes, anthranol exists in equilibrium with its keto tautomer, anthrone. [, , ] In some solvents, like methanol, ethanol, benzene, and toluene, anthranol readily isomerizes to anthrone. [] This tautomerism can impact its reactivity and properties.
Q3: How is the aggregation state of azoanthracene compounds, derivatives of anthranol, characterized in solution?
A3: UV-vis spectroscopy is employed to investigate the aggregation of azoanthracene compounds, such as 10-(4'-carboxylphenylazo)-9-anthranol and 10-(2'-carboxylphenylazo)-9-anthranol. The formation of intermolecular or intramolecular hydrogen bonds influences the wavelength of the π-π* transition absorption, providing insights into their aggregation state. []
Q4: How does anthranol interact with lignin model compounds?
A4: Anthranol readily forms addition products with quinone methides derived from lignin model compounds. [, ] These adducts are significant in understanding the role of anthranol in anthrahydroquinone-catalyzed delignification processes used in the pulp and paper industry.
Q5: What is the role of anthranol in the biological activity of Aloe vera?
A5: Anthranol is one of the key anthraquinone components found in Aloe vera, alongside aloin, isobarbaloin, aloectic acid, and aloe emodin. [] While the exact mechanism of action is still under investigation, these compounds are believed to contribute to Aloe vera's antibacterial properties, particularly against multi-drug resistant Staphylococcus aureus. []
Q6: Can you elaborate on the significance of 9,10-13C labelled anthranol in studying its interaction with lignin?
A6: 9,10-13C labelled anthranol serves as a valuable tool for investigating the formation of adducts between anthranol and lignin. By incorporating this labelled anthranol into lignin and analyzing the 13C NMR spectrum of the resulting adduct, researchers can identify characteristic chemical shifts associated with the adduct structure, providing insights into the reaction mechanism and stereochemistry. []
Q7: What is known about the autoxidation of anthranol derivatives?
A7: Anthranol derivatives can undergo autoxidation to form the corresponding anthraquinones in alkaline buffered aqueous dioxane solutions. [] The kinetics of this reaction, studied using manometric methods, reveal the influence of substituents on the anthranol ring and the pH of the solution on the reaction rate. []
Q8: What is the role of cupric ions in the oxidation of anthranol?
A8: Cupric ions act as a specific catalyst in the direct oxidation of 2-anthranol to 1,2-anthraquinone by molecular oxygen. The addition of imidazole further enhances the initial rate of this reaction. [] This catalytic activity highlights the potential of transition metal ions in mediating anthranol transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



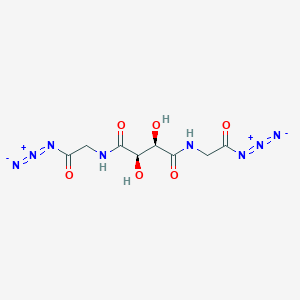
![7-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1215321.png)
